Cyclopropylmethanol-d5 (Major)
Description
Significance of Isotopic Labeling in Contemporary Organic Chemistry
Isotopic labeling is a powerful technique used to trace the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. pharmaffiliates.comsigmaaldrich.com By substituting a specific atom with its isotope, which has the same number of protons and electrons but a different number of neutrons, chemists can monitor molecular transformations without significantly altering the chemical behavior of the molecule. pharmaffiliates.com This method is fundamental to elucidating reaction mechanisms, studying the kinetics of a reaction, and understanding the intricate steps involved in the formation of products. cymitquimica.comactylis.com
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is widely used for this purpose. actylis.com The mass difference between hydrogen and deuterium leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction changes when a hydrogen atom involved in a bond-breaking step is replaced by deuterium. cymitquimica.com Measuring the KIE provides invaluable information about the rate-determining step of a reaction mechanism. cymitquimica.comnih.gov Furthermore, deuterated compounds serve as excellent internal standards for analysis using mass spectrometry and can be readily distinguished from their hydrogen-containing counterparts by techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy. pharmaffiliates.comcymitquimica.com The use of deuterium-labeled compounds is a cornerstone of research in fields ranging from mechanistic organic chemistry to pharmaceutical development and metabolic studies. lifechempharma.comsigmaaldrich.combeilstein-journals.org
Academic Context of Cyclopropyl (B3062369) Systems in Mechanistic and Synthetic Studies
The cyclopropyl group, a three-membered carbon ring, is a fascinating and highly useful structural motif in organic chemistry. nih.govchemsrc.com Its significance stems from the inherent ring strain of the cyclopropane (B1198618) ring, which imparts unique chemical reactivity. nih.gov This strain makes cyclopropane derivatives valuable as versatile building blocks in organic synthesis, allowing for the construction of more complex molecular architectures.
Cyclopropyl-containing compounds are key components in numerous pharmaceuticals and agrochemicals. The cyclopropane ring can undergo a variety of transformations, such as ring-opening and rearrangement reactions, that are not readily observed in larger, more stable ring systems. These unique reaction pathways have been harnessed by chemists to develop novel synthetic methods. Consequently, cyclopropanation, the process of forming a cyclopropane ring, is a vital reaction in modern synthesis. chemsrc.com The study of cyclopropyl systems continues to be an active area of academic research, focusing on their synthesis, reactivity, and application as intermediates for complex target molecules.
Rationale for Deuterium Incorporation in Cyclopropylmethanol (B32771) Research
The combination of isotopic labeling and the unique chemistry of cyclopropyl systems provides a powerful tool for mechanistic investigation. Incorporating deuterium into cyclopropylmethanol, to create molecules like Cyclopropylmethanol-d5, allows researchers to probe the intricate details of reactions involving this functional group.
One key application is in the study of reaction mechanisms where cyclopropylmethyl intermediates are involved. These intermediates are known to undergo rapid rearrangements. For example, selectively deuterated cyclopropylmethanol has been used as a "radical clock" to probe the lifetime of reactive intermediates in surface chemistry, with isotopic scrambling patterns providing strong evidence for the formation of carbocation intermediates.
Furthermore, kinetic isotope effect (KIE) studies using deuterated cyclopropylmethanol can clarify whether the C-H (or C-D) bond of the alcohol is broken in the rate-determining step of a reaction. A study on the manganese-catalyzed dehydrogenation of secondary cyclopropyl alcohol demonstrated a KIE, indicating that this step was the slowest in the catalytic cycle. Such experiments are crucial for optimizing reaction conditions and designing more efficient catalysts. Deuterium labeling also aids in tracking the fate of the cyclopropylmethyl group in complex transformations, including those within biological systems like enzyme-catalyzed oxidations.
Interactive Data Table: Properties of Cyclopropylmethanol-d5 (Major)
| Property | Value | Source |
| Chemical Name | Cyclopropylmethanol-d5 (Major) | pharmaffiliates.com |
| Synonyms | Cyclopropanemethanol-d5, (Hydroxymethyl)cyclopropane-d5, Cyclopropylcarbinyl-d5 Alcohol | pharmaffiliates.com |
| Molecular Formula | C₄H₃D₅O | pharmaffiliates.com |
| Molecular Weight | 77.14 g/mol | pharmaffiliates.com |
| Appearance | Colorless Oil | pharmaffiliates.com |
| Primary Application | Reagent used in the addition of labelled cyclopropane | pharmaffiliates.com |
| CAS Number (Parent) | 2516-33-8 (for non-deuterated Cyclopropylmethanol) | cymitquimica.comcymitquimica.comsigmaaldrich.com |
Note: A specific CAS number for Cyclopropylmethanol-d5 is not consistently available in public databases; the CAS for the unlabeled parent compound is provided for reference.
Properties
Molecular Formula |
C₄H₃D₅O |
|---|---|
Molecular Weight |
77.14 |
Synonyms |
Cyclopropanemethanol-d5; (Hydroxymethyl)cyclopropane-d5; Cyclopropanemethyl-d5 Alcohol; Cyclopropylcarbinol-d5; Cyclopropylcarbinyl-d5 Alcohol; NSC 85925-d5 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Cyclopropylmethanol D5
Strategies for Regioselective Deuterium (B1214612) Incorporation
The precise placement of deuterium atoms within the cyclopropylmethanol (B32771) molecule is a significant synthetic challenge. Various methodologies have been developed to achieve this, ranging from catalytic deuteration to the use of deuterated reducing agents and multistep synthetic sequences.
Deuterative Hydrogenation Approaches
Catalytic hydrogenation using deuterium gas (D2) is a common method for introducing deuterium into a molecule. For the synthesis of Cyclopropylmethanol-d5, this approach would typically involve the reduction of a suitable unsaturated precursor, such as cyclopropanecarboxaldehyde (B31225) or a derivative. The choice of catalyst is critical for achieving high efficiency and selectivity. Catalysts like Raney Nickel or cobalt are often employed for the hydrogenation of aldehydes. google.com The reaction is typically carried out under pressure with deuterium gas. google.com For instance, the hydrogenation of cyclopropanecarboxaldehyde in the presence of a Raney Nickel catalyst and D2 gas would yield cyclopropylmethanol with deuterium atoms incorporated at the methylene (B1212753) group and the hydroxyl function. google.com
Transfer hydrodeuteration offers an alternative to the use of pressurized deuterium gas. This method utilizes a deuterium donor in the presence of a transition metal catalyst. nih.gov For example, a copper-catalyzed transfer hydrodeuteration using a deuterated silane (B1218182) and a deuterium-labeled alcohol can achieve regioselective deuterium incorporation. nih.gov
Advanced Reduction Methods with Deuterated Reagents
The reduction of a carbonyl group is a fundamental transformation in organic synthesis and can be adapted for deuterium labeling by using deuterated reducing agents. Commercially available reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) are powerful tools for this purpose. nbinno.comgoogle.com The reduction of cyclopropanecarboxaldehyde with LiAlD4 would lead to the formation of Cyclopropylmethanol-d2, with one deuterium atom on the carbon bearing the hydroxyl group. To achieve a d5-labeled compound, a precursor already containing deuterium atoms on the cyclopropane (B1198618) ring would be necessary.
For example, starting from a deuterated cyclopropyl (B3062369) ketone, reduction with a deuterated hydride source can introduce additional deuterium atoms. The synthesis of such deuterated ketones can be accomplished through various routes, including the oxidation of a corresponding deuterated cyclopropyl carbinol. nbinno.com
Multistep Synthetic Routes to Specific Deuteration Patterns
Achieving specific deuteration patterns, such as in Cyclopropylmethanol-d5, often necessitates a multistep synthetic approach. youtube.com This allows for the sequential and controlled introduction of deuterium atoms at desired positions. A possible strategy could involve the synthesis of a deuterated cyclopropane ring followed by the introduction of the deuterated methanol (B129727) moiety.
For instance, a Simmons-Smith cyclopropanation reaction using diiodomethane-d2 (B98493) (CD2I2) on a suitable alkene can generate a dideuterated cyclopropane ring. wiley-vch.de Subsequent functional group manipulations can then be performed to introduce the deuterated hydroxymethyl group.
Another approach involves the use of deuterated building blocks. For example, the reaction of a deuterated cyclopropyl Grignard reagent with a deuterated formaldehyde (B43269) equivalent could be a viable route. The synthesis of specifically deuterated nucleotides has been achieved through a combination of chemical synthesis of deuterated ribose intermediates followed by enzymatic conversions, a strategy that highlights the power of combining different synthetic techniques. nih.govbu.edu
Isotopic Purity and Scalability Considerations in Cyclopropylmethanol-d5 Synthesis
The utility of an isotopically labeled compound is directly related to its isotopic purity. High isotopic enrichment is essential for accurate quantitative analysis and for minimizing interference from unlabeled or partially labeled species in mechanistic studies. Achieving high isotopic purity in the synthesis of Cyclopropylmethanol-d5 requires careful selection of deuterated reagents and reaction conditions to minimize H/D exchange with solvent or other protic sources. The use of deuterated solvents and rigorously dried apparatus is often necessary.
The scalability of the synthesis is another critical factor, particularly for applications requiring larger quantities of the labeled compound. nih.gov While many laboratory-scale methods are effective for producing milligram to gram quantities, scaling up to industrial production can present challenges. nih.gov These challenges include the cost and availability of deuterated starting materials and reagents, as well as the need for robust and reproducible reaction conditions. nih.gov For example, catalytic deuteration methods are often more amenable to large-scale synthesis than stoichiometric reductions with expensive deuterated metal hydrides. nih.gov The development of efficient and cost-effective scalable methods for deuteration is an active area of research. nih.gov
Asymmetric Synthesis of Chiral Deuterated Cyclopropylmethanols
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. uwindsor.ca The introduction of deuterium into a chiral molecule can provide valuable insights into its metabolic fate and mechanism of action. rsc.org The asymmetric synthesis of chiral deuterated cyclopropylmethanols presents a significant synthetic challenge, requiring methods that can control both the stereochemistry and the isotopic labeling. uwindsor.ca
One approach involves the use of chiral catalysts in deuteration reactions. For example, asymmetric cyclopropanation of an allylic alcohol using a chiral catalyst followed by deuteration can yield a chiral deuterated cyclopropylmethanol. iranchembook.irarkat-usa.org The Charette asymmetric cyclopropanation, which utilizes a chiral dioxaborolane ligand, has been shown to be effective in producing enantioenriched cyclopropylmethanols. arkat-usa.org Adapting this methodology with deuterated reagents could provide a route to chiral deuterated analogs.
Mechanistic Elucidation Through Deuterium Isotope Effects in Cyclopropylmethanol D5 Reactions
Primary Kinetic Isotope Effect (PKIE) Analysis
The primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orggithub.io It is expressed as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH). wikipedia.org For deuterium (B1214612) substitution, this is kH/kD. Since the C-D bond has a lower zero-point energy (ZPE) than a C-H bond, it requires more energy to break, resulting in a slower reaction rate for the deuterated compound. libretexts.orggithub.io
The magnitude of the PKIE provides critical information about the transition state of the rate-limiting step. princeton.edu A large PKIE (typically in the range of 2–8 for deuterium) suggests that the C-H/C-D bond is significantly broken at the transition state. libretexts.orgprinceton.edu The theoretical maximum kH/kD value is estimated to be around 7 at room temperature, corresponding to a scenario where the C-H bond is completely broken and the corresponding vibrational mode is lost in the transition state. github.io
Conversely, a small PKIE value (close to 1) indicates that the C-H/C-D bond is either largely intact or has already been fully broken before the rate-determining step. princeton.edu The structure of the transition state also plays a crucial role. For instance, proton transfer reactions proceeding through a linear transition state, where the proton is symmetrically shared between the donor and acceptor, tend to exhibit the largest KIEs. github.ioprinceton.edu Non-linear transition states generally result in smaller PKIE values. princeton.edu In reactions of Cyclopropylmethanol-d5, a significant PKIE would be expected in processes like oxidation or dehydrogenation where a C-D bond on the deuterated hydroxymethyl group is cleaved in the slow step.
Table 1: Interpreting Primary Kinetic Isotope Effects (PKIE) in C-D Bond Cleavage
| Observed kH/kD | Interpretation of Transition State (TS) |
| ~ 1 | C-D bond is not broken in the rate-determining step. |
| 2.5 - 3.5 | Non-linear H-transfer in TS. princeton.edu |
| 4 - 8 | Significant C-D bond breaking in a (near) linear TS. libretexts.org |
| > 8 | Suggests significant quantum tunneling contribution. mdpi.comfaccts.de |
Studying the effect of temperature on the PKIE can provide further mechanistic details, particularly regarding quantum tunneling. nih.govmdpi.com According to classical transition state theory, the KIE should decrease as the temperature increases. mdpi.com This is because the energy difference between breaking a C-H versus a C-D bond becomes less significant relative to the available thermal energy at higher temperatures. This is known as "normal" temperature dependence. mdpi.com
However, some enzyme-catalyzed reactions and other hydrogen transfer processes exhibit temperature-independent KIEs or even "inverted" temperature dependence, where the KIE increases with temperature. mdpi.comnih.gov Such behavior is often a strong indicator of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than going over it. mdpi.comnih.govnih.gov Since tunneling is more probable for the lighter proton than for the deuteron (B1233211), it can lead to unusually large and temperature-dependent KIEs. mdpi.com
Table 2: Hypothetical Temperature Dependence of PKIE for a Cyclopropylmethanol-d5 Oxidation Reaction
| Temperature (°C) | kH/kD (Scenario A: Normal Dependence) | kH/kD (Scenario B: Tunneling Implied) |
| 5 | 7.5 | 15.2 |
| 25 | 6.7 | 15.1 |
| 45 | 6.1 | 15.3 |
Secondary Kinetic Isotope Effect (SKIE) Investigations
A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edupsgcas.ac.in These effects are typically much smaller than PKIEs, with kH/kD values usually ranging from 0.7 to 1.5. ias.ac.in They are classified as α or β depending on whether the isotope is on the carbon atom undergoing reaction (α) or an adjacent one (β). ias.ac.in SKIEs are primarily caused by changes in vibrational frequencies of bending modes between the ground state and the transition state. psgcas.ac.in
SKIEs can reveal subtle steric and electronic changes during a reaction. A C-D bond is effectively shorter and has a smaller vibrational amplitude than a C-H bond, leading to a smaller steric demand for deuterium. ias.ac.in This can result in an inverse isotope effect (kH/kD < 1) if the transition state is more sterically crowded than the reactant. ias.ac.in
Electronic effects, particularly hyperconjugation, are often responsible for β-SKIEs. libretexts.orgprinceton.edu In reactions involving the formation of a carbocation intermediate, such as the solvolysis of a cyclopropylmethyl derivative, a β-C-H bond can stabilize the positive charge through hyperconjugation. A C-D bond is a less effective electron donor, so the deuterated reactant will react more slowly, leading to a normal SKIE (kH/kD > 1). ias.ac.in The magnitude of this effect can indicate the extent of positive charge development in the transition state.
The most common cause of α-SKIEs is a change in the hybridization of the carbon atom bonded to the deuterium. princeton.edupsgcas.ac.in
sp³ → sp² Transition: When a tetrahedral (sp³) carbon becomes trigonal planar (sp²), as in the formation of a carbocation during an SN1 reaction, the out-of-plane C-H bending vibrations in the reactant are weakened or lost in the transition state. This leads to a normal SKIE, with typical kH/kD values of 1.1–1.2. wikipedia.orgprinceton.edu
sp² → sp³ Transition: Conversely, when a planar (sp²) carbon becomes tetrahedral (sp³), as in the nucleophilic addition to a carbonyl group, new, stiff bending modes are created in the transition state. This results in an inverse SKIE, with typical kH/kD values of 0.8–0.9. princeton.edupsgcas.ac.in
Studying the solvolysis of a Cyclopropylmethanol-d5 derivative would likely show a normal α-SKIE if the reaction proceeds via an SN1-like mechanism involving carbocation formation.
Table 3: Typical Secondary KIE Values Associated with Rehybridization
| Hybridization Change | kH/kD (Typical Range) | Effect Type | Example Reaction |
| sp³ → sp² | 1.10 - 1.25 | Normal | SN1 Solvolysis wikipedia.orgpsgcas.ac.in |
| sp² → sp³ | 0.80 - 0.95 | Inverse | Nucleophilic Acyl Addition princeton.edupsgcas.ac.in |
| sp³ → sp | ~ 1.30 | Normal | Not applicable to this system |
| sp → sp³ | ~ 0.85 | Inverse | Not applicable to this system |
Deuterium Scrambling and Rearrangement Pathways
The cyclopropylmethyl carbocation is a classic example of a highly fluxional species, notorious for undergoing rapid skeletal rearrangements. scholaris.carsc.org When Cyclopropylmethanol-d5 is subjected to conditions that generate a carbocation at the carbinol carbon, this intermediate can rearrange before being trapped by a nucleophile. This process leads to "scrambling" of the deuterium labels, distributing them over several positions in the final product mixture. scholaris.ca
The initially formed cyclopropylmethyl cation is in equilibrium with the cyclobutyl and homoallyl cations. This degenerate rearrangement process can relocate the positive charge and, consequently, the positions of the deuterium atoms. scholaris.cadatapdf.com For example, a reaction starting with (cyclopropyl-d4)methanol could yield a mixture of deuterated cyclopropylmethanol (B32771), cyclobutanol, and but-3-en-1-ol. Analysis of the deuterium distribution in these products provides powerful evidence for the intermediacy of these rearranging, non-classical carbocations. scholaris.ca The extent of scrambling can also be used to compare the rate of cation rearrangement with the rate of nucleophilic trapping. gsartor.org
Table 4: Potential Products from Rearrangement of a Deuterated Cyclopropylmethyl Cation
| Initial Reactant Moiety | Cationic Intermediates | Potential Trapped Products |
| (Cyclopropyl-d4)methanol | Cyclopropylmethyl-d4 Cation | (Cyclopropyl-d4)methanol derivatives |
| ⇕ | ||
| Cyclobutyl-dx Cation | Cyclobutanol-dx derivatives | |
| ⇕ | ||
| Homoallyl-dx Cation | But-3-en-1-ol-dx derivatives |
Cyclopropylmethyl-Cyclobutyl Rearrangements and Carbocationic Intermediates
The solvolysis of cyclopropylmethyl and cyclobutyl derivatives is characterized by rapid interconversion, suggesting the involvement of common carbocationic intermediates. rsc.org The use of selectively deuterated substrates, such as 1,1-dideuterio-cyclopropylmethanol, serves as a powerful tool to investigate the mechanism of these rearrangements and the nature of the intermediates. researchgate.netdatapdf.com Observation of isotopic scrambling in the reaction products is a key piece of evidence, consistent with the formation of a relatively long-lived carbocation that allows for bond reorganization before product formation. researchgate.net
The precise structure of this intermediate has been a subject of extensive discussion, with debate centering on whether it exists as a set of rapidly equilibrating classical carbocations or as a single, non-classical, hypercoordinated species like a bicyclobutonium ion. rsc.org Deuterium perturbation studies have provided significant insights into this question. In the investigation of a related species, the 1-(2,3-dimethylcyclopropyl)ethyl cation, deuterium labeling was shown to break the triple degeneracy of the rearranging system. rsc.org This loss of degeneracy, observable via ¹³C NMR spectroscopy, and the resulting equilibrium isotope effects (E.I.E.) can only be consistently explained if hypercoordinated, triply degenerate bicyclobutonium ions are the minimum energy species involved in the rearrangement. rsc.org
Further complicating the picture is the role of the solvent and the specific reaction conditions, which can influence whether the reaction proceeds through a "free" carbocation or involves more complex species like intimate ion pairs. mzos.hrrsc.org The study of these systems reveals that multiple intermediate stages can exist, and the reaction pathway is not always a simple progression through a single, dissociated carbocation. rsc.org
| Proposed Intermediate | Description | Evidence from Deuterium Labeling Studies |
|---|---|---|
| Classical Carbocations | A set of rapidly equilibrating cyclopropylmethyl, cyclobutyl, and homoallyl cations. | Isotopic scrambling in products from deuterated starting materials indicates a carbocation with a sufficient lifetime for rearrangement. researchgate.net |
| Non-Classical Bicyclobutonium Ion | A single, hypercoordinated, bridged carbocation intermediate. | Equilibrium isotope effects (E.I.E.) and the splitting of averaged signals in the ¹³C NMR spectra of deuterated analogs strongly support this structure as the minimum energy species. rsc.org |
| Intimate Ion Pair | A carbocation closely associated with its counter-ion, influenced by solvent nucleophilicity and ionizing power. mzos.hr | Differences in product distribution between solvolysis reactions and reactions of pre-generated carbocations suggest intermediates that are not fully dissociated. rsc.org |
Intramolecular Deuterium Migration Studies
Intramolecular deuterium migration provides a window into the dynamic processes occurring within carbocationic intermediates. Labeling experiments have been crucial in demonstrating that rearrangements can occur where a cyclopropyl (B3062369) cation transforms into another cyclopropyl cation, a process that would be invisible without isotopic tracers. tubitak.gov.tr
The power of this technique is clearly demonstrated in the study of the degenerate rearrangement of the 1-(2,3-dimethylcyclopropyl)ethyl cation. rsc.org By introducing a deuterium atom, the perfect symmetry of the system is broken. This perturbation has profound and observable consequences in the ¹³C NMR spectrum that depend on temperature:
At very low temperatures (-154 °C): The rearrangement is "frozen" on the NMR timescale. The spectrum shows distinct signals for the static cation, and the equilibrium isotope effect does not manifest as signal splitting. rsc.org
At intermediate temperatures (-70 °C): The rearrangement is rapid. In the unlabeled ion, signals for the three equivalent carbons (C+, C-2, C-3) average into a single peak. In the deuterated ion, this degeneracy is lost. The single averaged peak for the carbons splits into three distinct peaks, and the averaged methyl group signals also split. rsc.org This occurs because the deuterium atom makes the different cationic structures energetically non-equivalent, altering the equilibrium and dynamics of the intramolecular migration. rsc.org
The observation that the equilibrium constant for this internal migration is greater than one (K > 1) indicates that the deuterium atom prefers to reside at a cyclopropyl position rather than the sp²-hybridized cationic carbon. rsc.org This preference is rooted in the lower zero-point energy of a C-D bond compared to a C-H bond, a difference that becomes significant in these finely balanced systems. rsc.org
| Condition | Observation for Unlabeled Cation | Observation for Deuterated Cation | Mechanistic Implication |
|---|---|---|---|
| Low Temperature (-154 °C) | Separate, sharp signals for a static structure. | Separate, sharp signals for a static structure; no isotope-induced splitting of averaged signals. | Degenerate rearrangement is frozen out. |
| Intermediate Temperature (-70 °C) | Averaged signals for rearranging carbons and methyl groups. | Splitting of the averaged signals into multiple peaks. Signals for non-rearranging carbons are unaffected. | Deuterium breaks the degeneracy of the rearrangement, causing an observable equilibrium isotope effect. |
Solvent Isotope Effects in Cyclopropylmethanol-d5 Chemistry
A solvent isotope effect (SIE) is a change in reaction rate observed when a protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) is substituted with its deuterium-labeled counterpart (D₂O or CD₃OD). chem-station.com This effect is a powerful diagnostic tool for probing reaction mechanisms, especially those involving the transfer of a proton in or before the rate-limiting step. chem-station.comnih.gov For reactions involving cyclopropylmethanol, such as acid-catalyzed solvolysis, the solvent is not merely a medium but an active participant in protonating the hydroxyl group to facilitate the formation of the carbocation intermediate.
The magnitude of the SIE (expressed as the ratio kH/kD) depends on the role of the solvent's exchangeable protons. nih.gov
A normal SIE (kH/kD > 1) is often observed when a proton transfer is part of the rate-limiting step, as C-H (or O-H, N-H) bonds are typically broken more easily than their deuterated counterparts. nih.gov
An inverse SIE (kH/kD < 1), where the reaction proceeds faster in the deuterated solvent, can be a diagnostic feature. mdpi.com This often indicates that a pre-equilibrium step involving the solvent occurs before the rate-limiting step of the reaction. chem-station.commdpi.com For example, in the acid-catalyzed solvolysis of cyclopropylmethanol, the hydroxyl group is first protonated in a rapid equilibrium. The resulting protonated alcohol then loses a water molecule in the slower, rate-limiting step. An inverse SIE can arise in such cases due to the properties of the protonated intermediate and the transition state. chem-station.com
The interpretation of SIEs is based on fractionation factors (φ), which quantify the preference of deuterium to be in one chemical state over another (e.g., in the solvent versus in the protonated substrate). chem-station.comepfl.ch By analyzing the SIE, one can gain a more complete picture of the entire reaction coordinate, including the steps that precede the formation of the key carbocation intermediate.
| Mechanistic Scenario | Description | Expected SIE (kH₂O/kD₂O) | Rationale |
|---|---|---|---|
| Proton transfer in the rate-limiting step | The hydroxyl proton is transferred as part of the slow step. | Normal (> 1) | Breaking an O-H bond is typically faster than breaking an O-D bond. |
| Pre-equilibrium protonation | The alcohol is rapidly and reversibly protonated by the solvent/acid catalyst before the rate-limiting loss of water. | Inverse (< 1) | The fractionation factor of the protonated intermediate can lead to a lower overall activation barrier in D₂O, making the reaction faster. chem-station.commdpi.com |
| Solvent not involved in covalent changes in RDS | The rate-limiting step is the simple heterolysis of a C-O bond without direct proton transfer. | Near unity (~1) | Minor effects may arise from differential solvation of the ground state and transition state, but no primary isotope effect is expected. |
Advanced Spectroscopic and Analytical Characterization of Cyclopropylmethanol D5
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated molecules. By analyzing various nuclei, it is possible to confirm the positions of deuterium (B1214612) labels, assess isotopic enrichment, and analyze the compound's structural and conformational properties.
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing definitive evidence of the label's presence and its chemical environment. For Cyclopropylmethanol-d5, with a molecular formula of C4H3D5O, the labeling pattern is critical. Assuming the "d5" designation refers to deuteration at the cyclopropyl (B3062369) ring and the methylene (B1212753) group, the ²H NMR spectrum is expected to show distinct signals corresponding to the deuterons on the cyclopropyl ring and the methylene (-CD2-) group. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader. The integration of these signals allows for the quantification of deuterium at each position, confirming the d5 distribution.
Table 1: Predicted ²H NMR Spectroscopic Data for Cyclopropylmethanol-d5
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Cyclopropyl-d4 | ~0.2 - 0.5 | Multiplet | Corresponds to the four deuterons on the cyclopropyl ring, with chemical shifts similar to the protons in the unlabeled compound. |
| Methylene-d1 | ~3.3 | Broad Singlet | Corresponds to the deuteron (B1233211) on the methylene group attached to the hydroxyl. The exact pattern depends on the specific d5 isomer. |
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information that confirms the structure and isotopic substitution.
In the ¹H NMR spectrum of Cyclopropylmethanol-d5, the signals corresponding to the deuterated positions will be absent or significantly diminished in intensity. rsc.org The remaining proton signals, such as the hydroxyl (-OH) proton and the methine proton on the cyclopropyl ring, would exhibit simplified splitting patterns due to the absence of adjacent protons, which have been replaced by deuterons. The percentage of deuterium incorporation can be accurately determined by comparing the integrals of residual proton signals with those of the non-deuterated positions. rsc.org
The ¹³C NMR spectrum provides a carbon backbone map. Carbons bonded to deuterium (C-D) exhibit characteristic triplet splittings due to the spin-1 nature of the deuteron. Furthermore, these signals show an isotopic shift, typically appearing slightly upfield compared to their protonated counterparts. pitt.edu The absence of strong signals in the regions expected for the CH and CH2 groups of the unlabeled compound, coupled with the appearance of these characteristic C-D multiplets, confirms the positions of deuteration. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopropylmethanol-d5 in CDCl₃
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H | -CH- (cyclopropyl) | ~1.0 | Multiplet (simplified) | The multiplicity will be simpler than in the unlabeled compound due to D-coupling instead of H-coupling. |
| -OH | Variable | Singlet (broad) | Position is dependent on concentration and solvent. | |
| ¹³C | -CD₂- (cyclopropyl) | ~4-8 | Multiplet (from C-D coupling) | Shifted slightly upfield from the unlabeled position (~4-8 ppm). |
| -CH- (cyclopropyl) | ~10-14 | Singlet or Doublet | The primary signal for the protonated carbon of the ring. | |
| -CD₂OH | ~69-73 | Multiplet (from C-D coupling) | Shifted slightly upfield from the unlabeled position (~73.6 ppm). |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and assessing its isotopic composition. High-resolution mass spectrometry (HRMS) is particularly crucial for deuterated standards.
HRMS provides a highly accurate mass measurement, allowing for the unequivocal determination of a compound's elemental composition. google.com For Cyclopropylmethanol-d5, HRMS would be used to confirm the molecular formula C₄H₃D₅O by matching the experimental mass to the theoretical exact mass (monoisotopic mass of 77.0881 u). Isotopic purity is assessed by examining the relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms (d0 to d5). A high isotopic purity would be indicated by a dominant peak for the d5 species.
Table 3: Theoretical Exact Masses for Cyclopropylmethanol (B32771) Isotopologues
| Isotopologue | Molecular Formula | Theoretical Exact Mass (u) |
| Cyclopropylmethanol-d0 | C₄H₈O | 72.0575 |
| Cyclopropylmethanol-d1 | C₄H₇DO | 73.0638 |
| Cyclopropylmethanol-d2 | C₄H₆D₂O | 74.0701 |
| Cyclopropylmethanol-d3 | C₄H₅D₃O | 75.0763 |
| Cyclopropylmethanol-d4 | C₄H₄D₄O | 76.0826 |
| Cyclopropylmethanol-d5 | C₄H₃D₅O | 77.0889 |
The fragmentation pattern in mass spectrometry provides structural information. In deuterated compounds, the mass-to-charge ratio (m/z) of fragment ions can reveal the location of the deuterium labels. The fragmentation of cyclopropylmethanol typically involves the loss of water, ethene, or the formyl radical. For Cyclopropylmethanol-d5, the masses of these fragments will be shifted depending on which atoms are lost. For instance, studying the rearrangement and fragmentation of selectively deuterated cyclopropylmethanol can provide insights into reaction mechanisms. figshare.com The analysis of these deuterated fragments helps to confirm the specific labeling pattern of the molecule.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Cyclopropylmethanol-d5
| Fragment Ion Description | Predicted m/z | Notes |
| [M-D₂O]+ | 57 | Loss of deuterated water from the molecular ion. |
| [M-C₂H₂D₂]+ | 49 | Loss of deuterated ethene via ring opening. |
| [C₃H₂D₃]+ | 43 | Cyclopropyl cation fragment containing three deuterium atoms. |
| [CD₂OH]+ | 33 | Methylene-hydroxyl fragment. |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in vibrational frequencies, providing another layer of structural confirmation.
The most significant change in the IR and Raman spectra of Cyclopropylmethanol-d5 compared to its unlabeled counterpart is the appearance of carbon-deuterium (C-D) stretching and bending vibrations. researchgate.net The C-D stretching modes appear in a "silent" region of the spectrum, typically around 2100-2300 cm⁻¹, where few other fundamental vibrations occur. nih.gov The C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The O-H stretching band remains around 3300-3400 cm⁻¹. The shift of vibrational frequencies upon deuteration can be so significant that it alters the fingerprint region of the spectrum (below 1500 cm⁻¹), confirming the successful incorporation of deuterium into the molecule's structure. spectralysbiotech.com Raman spectroscopy is particularly sensitive to the symmetric vibrations of the cyclopropyl ring and can be a powerful complementary technique to IR. aps.org
Table 5: Comparison of Predicted Key Vibrational Frequencies (cm⁻¹) for Cyclopropylmethanol and Cyclopropylmethanol-d5
| Vibrational Mode | Unlabeled Cyclopropylmethanol (Approx. Wavenumber, cm⁻¹) | Cyclopropylmethanol-d5 (Approx. Wavenumber, cm⁻¹) |
| O-H Stretch | ~3340 | ~3340 |
| C-H Stretch (ring & methylene) | ~2850 - 3010 | ~2850 - 3010 (residual C-H) |
| C-D Stretch (ring & methylene) | N/A | ~2100 - 2300 |
| C-O Stretch | ~1030 | ~1010 |
Deuterium-Specific Vibrational Modes and Band Assignments
The substitution of hydrogen with deuterium in Cyclopropylmethanol-d5 (C₃D₄HCH₂OD) introduces notable changes in its vibrational spectrum, particularly in the infrared (IR) and Raman analyses. These changes are a direct consequence of the increased mass of deuterium compared to protium (B1232500) (hydrogen-1). According to the principles of vibrational spectroscopy, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Doubling the mass, as is nearly the case when replacing hydrogen with deuterium, leads to a significant downward shift in the frequency of the associated vibrational modes. libretexts.org
For Cyclopropylmethanol-d5, the most prominent changes are observed in the stretching and bending modes involving the deuterium atoms. The O-D stretching vibration is expected to appear at a much lower frequency (around 2400-2500 cm⁻¹) compared to the O-H stretch (typically 3200-3600 cm⁻¹). Similarly, the C-D stretching vibrations of the cyclopropyl ring and the methylene group will be found in the 2100-2300 cm⁻¹ region, a significant shift from the 2850-3000 cm⁻¹ range of C-H stretches. nih.govderpharmachemica.com
The bending modes (scissoring, wagging, twisting, and rocking) associated with the C-D₂ and C-D bonds also shift to lower wavenumbers. These deuterium-specific shifts are invaluable for spectral assignment, as they allow for the unambiguous identification of vibrations originating from specific parts of the molecule. By comparing the spectra of the deuterated and non-deuterated isotopologues, vibrational bands can be assigned with high confidence.
Table 1: Theoretical Comparison of Vibrational Frequencies for Cyclopropylmethanol Isotopologues This table illustrates the expected shifts in key vibrational modes upon deuteration. Actual frequencies can vary based on molecular conformation and environment.
| Vibrational Mode | Typical Frequency Range (Non-deuterated, cm⁻¹) | Expected Frequency Range (Deuterated, cm⁻¹) | Approximate Isotopic Frequency Ratio (νH/νD) |
|---|---|---|---|
| O-H / O-D Stretch | 3200 - 3600 | ~2400 - 2500 | ~1.35 |
| C-H / C-D Stretch | 2850 - 3000 | ~2100 - 2300 | ~1.38 |
| C-H / C-D Bend | 1350 - 1480 | ~950 - 1100 | ~1.3 - 1.4 |
Conformational Analysis via Vibrational Signatures of Deuterated Species
Cyclopropylmethanol is a conformationally flexible molecule due to the rotation around the C-C and C-O single bonds. Research combining FT-IR spectroscopy and ab initio calculations has identified several possible conformers. researchgate.net Studies on the non-deuterated form have shown that the gauche-gauche-1 (Gg-1) conformer is the most stable, with the gauche-gauche-2 (Gg-2) conformation being the next most stable. researchgate.net An enthalpy difference of 300 ± 30 cm⁻¹ has been determined between these two conformers. researchgate.net
The use of deuterated species like Cyclopropylmethanol-d5 is a powerful tool in conformational analysis. Microwave spectroscopy studies on various deuterated forms of cyclopropyl carbinol have been crucial in confirming the molecule's structure and the details of its preferred conformation. cdnsciencepub.comcdnsciencepub.com The substitution with deuterium alters the molecule's rotational constants in a predictable way, allowing for a precise determination of the molecular geometry. cdnsciencepub.com
Vibrational spectroscopy of Cyclopropylmethanol-d5 provides distinct signatures for each conformer. Since the orientation of the hydroxyl group and its potential for intramolecular interactions (like hydrogen bonding with the cyclopropyl ring's electron density) differs between conformers, the vibrational frequencies of the O-D group can be particularly sensitive to the conformational state. cdnsciencepub.com By analyzing the temperature dependence of the IR or Raman spectra, researchers can track the population changes between different conformers and identify the specific vibrational bands associated with each one, further refining the understanding of the molecule's potential energy surface. researchgate.net
Chromatographic Methods for Isotopic Mixture Analysis
The analysis of isotopic mixtures, such as those containing Cyclopropylmethanol-d5 and its non-deuterated counterpart, requires high-resolution separation techniques. Gas chromatography (GC) is a highly effective and widely used method for this purpose. researchgate.net Due to the small differences in mass and boiling points between isotopologues, achieving separation is challenging but feasible with optimized GC systems. researchgate.net
The choice of the GC column's stationary phase is critical. A comprehensive study on the separation of 47 pairs of isotopic compounds demonstrated that various stationary phases, spanning a broad polarity range, can be employed to achieve separation. researchgate.net For compounds like cyclopropylmethanol, polar columns such as those with a wax-based stationary phase (e.g., DB-wax) are often utilized. google.com
Mass spectrometry (MS) is the most common detector coupled with GC for isotopic analysis, a technique known as GC-MS. nih.govphcogj.com The mass spectrometer can easily distinguish between Cyclopropylmethanol-d5 and the standard compound based on their different molecular weights. By integrating the ion currents for the respective molecular ions or characteristic fragment ions, the isotopic purity and the relative abundance of each isotopologue in the mixture can be accurately quantified. cdnsciencepub.com
Besides GC, high-performance liquid chromatography (HPLC) can also be used for the separation of isotopic compounds. google.comnih.gov This method is particularly useful in stable isotope dilution assays, where a known amount of the deuterated compound is used as an internal standard to quantify the non-deuterated analyte. google.com
Table 2: Summary of Chromatographic Techniques for Isotopic Analysis
| Technique | Principle of Separation | Common Detector | Application Notes |
|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. Isotopologues show slight differences in retention time. researchgate.net | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Highly effective for volatile compounds. MS provides definitive identification and quantification based on mass-to-charge ratio. researchgate.netnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile liquid phase and a solid stationary phase. nih.gov | Mass Spectrometry (MS), UV-Vis, Radioimmunoassay | Applicable to a broader range of compounds. Often used in isotope dilution analysis for precise quantification. google.com |
Computational and Theoretical Studies on Cyclopropylmethanol D5
Molecular Dynamics Simulations of Deuterated Cyclopropylmethanol (B32771) Systems
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD uses classical mechanics and a "force field" to describe the potential energy of the system. A force field is a set of parameters and equations that define the energy of a molecule as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsions, and non-bonded interactions.
For a system containing Cyclopropylmethanol-d5, an MD simulation would typically use a standard force field like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM, with modified parameters for the deuterated atoms. tandfonline.com The key modification would be increasing the atomic mass of the five deuterium (B1214612) atoms. This change directly affects the dynamics of the molecule, slowing down its translational, rotational, and vibrational motions.
MD simulations can be used to study bulk properties of liquid Cyclopropylmethanol-d5, such as density and self-diffusion coefficients, or to investigate its interaction with other molecules, like a solvent or a biological macromolecule. nih.govrsc.orgrsc.org The simulation tracks the trajectory of each atom, providing a microscopic view of dynamic processes like hydrogen bonding, conformational changes, and diffusion. bohrium.com
Theoretical Prediction of Kinetic Isotope Effects
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The replacement of hydrogen with deuterium often leads to a significant KIE because the mass is doubled. nih.gov Theoretical calculations are essential for predicting and interpreting these effects, which provide deep insight into reaction mechanisms. researchgate.net
The KIE for a reaction involving Cyclopropylmethanol-d5 can be predicted using information from quantum chemical calculations (DFT or ab initio). The most common approach is Transition State Theory (TST). mdpi.com Within TST, the KIE is primarily determined by the differences in zero-point vibrational energies (ZPVEs) between the reactant and the transition state for the light (H) and heavy (D) isotopologues.
A primary KIE occurs when a bond to the isotopic atom is broken or formed in the rate-determining step. For example, if the C-H bond on the hydroxyl-bearing carbon of cyclopropylmethanol were broken during an oxidation reaction, replacing it with a C-D bond would result in a significant primary KIE (typically kH/kD > 2).
Modeling of Reaction Pathways and Transition States Involving Deuterated Cyclopropylmethanol
Computational chemistry allows for the detailed exploration of potential reaction pathways. For a given reaction of Cyclopropylmethanol-d5, researchers can model the entire potential energy surface, identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the energy maximum along the minimum energy path connecting reactants and products.
DFT calculations are commonly employed to locate and characterize transition states. roaldhoffmann.com A TS search algorithm starts from an initial guess of the geometry and converges on a stationary point that is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For Cyclopropylmethanol-d5, the geometry of a transition state would be nearly identical to that of the non-deuterated reaction. However, the energy of the d5-TS, once corrected for ZPVE, would be different. This ZPVE difference between the reactant and the TS is the origin of the predicted KIE. For example, DFT studies on the rearrangement of the parent cyclopropylmethanol molecule have successfully mapped out multiple potential reaction pathways and their associated transition states, providing insight into the preferred chemical mechanism. roaldhoffmann.com Similar modeling for the d5 compound would elucidate how isotopic substitution alters the reaction kinetics.
Strategic Applications of Cyclopropylmethanol D5 in Specialized Organic Research
Mechanistic Probes in Complex Organic Reactions
The primary utility of isotopic labeling lies in the ability to trace the fate of atoms and understand the energetic landscape of a chemical reaction. The mass difference between hydrogen and deuterium (B1214612) leads to a difference in the zero-point energy of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. libretexts.org Consequently, C-D bonds are stronger and require more energy to break, which can lead to a change in the reaction rate when this bond cleavage is part of the rate-determining step. libretexts.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for mechanistic elucidation. symeres.comscispace.com
The cyclopropyl (B3062369) group is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. nigamfinechem.co.innih.gov These transformations are fundamental in organic synthesis for creating linear chains with specific functional groups. Determining the precise mechanism of these ring-opening reactions is crucial for controlling reaction outcomes.
Cyclopropylmethanol-d5 is instrumental in these investigations. By strategically placing deuterium atoms on the cyclopropyl ring, chemists can probe which bonds are broken and in what sequence. For instance, in radical-mediated ring-opening reactions, if a C-D bond on the ring is cleaved in the rate-limiting step, the reaction will proceed more slowly compared to the non-deuterated analogue. ic.ac.uk The magnitude of this KIE provides evidence for the transition state structure and the nature of the bond-breaking process. ic.ac.ukwikipedia.org Labeling experiments using deuterated cyclopropyl systems have been pivotal in understanding rearrangements and the formation of intermediates like cyclopropylcarbinyl cations. tubitak.gov.tr
| Parameter | Description | Significance in Cyclopropyl Ring Chemistry |
| Primary KIE | A change in reaction rate observed when an isotopically labeled bond is broken in the rate-determining step. | A significant kH/kD value (>1) suggests that a C-H/C-D bond on the cyclopropyl ring is cleaved during the slowest step of a ring-opening reaction. |
| Secondary KIE | A smaller rate change caused by isotopic substitution at a position adjacent to the reacting center. | Can provide information about changes in hybridization at specific carbon atoms during the transition state of a cyclopropane (B1198618) rearrangement. |
| Isotopic Tracer | Using the deuterium label to track the movement and final position of atoms in the product. | Helps to distinguish between competing mechanistic pathways in complex rearrangements of cyclopropyl-containing molecules. |
This table outlines the application of kinetic isotope effects (KIEs) in studying cyclopropyl ring chemistry.
Carbon-hydrogen (C-H) bond activation is a transformative field in organic synthesis, aiming to directly convert ubiquitous but inert C-H bonds into valuable functional groups. nih.gov Understanding the mechanism of C-H activation is essential for designing efficient and selective catalysts.
Cyclopropylmethanol-d5, with deuterium labels on the methanol (B129727) moiety (-CD2OD) or the ring, serves as an ideal probe for these reactions. If a catalyst is proposed to activate a specific C-H bond, using the deuterated substrate allows for a direct test of this hypothesis. Observation of a primary KIE upon deuteration of the target C-H bond provides strong evidence that this bond is indeed broken in the reaction's rate-determining step. scispace.comacs.org This technique helps researchers to refine catalytic cycles and understand the factors that govern selectivity in complex molecules where multiple C-H bonds are present.
Reference Standards in Quantitative Chemical Analysis
One of the most widespread applications of deuterated compounds is their use as internal standards in quantitative analysis, especially when coupled with mass spectrometry (MS). clearsynth.comscioninstruments.com An internal standard is a compound of known concentration added to an unknown sample to aid in the quantification of a specific analyte.
Cyclopropylmethanol-d5 is an ideal internal standard for the quantification of natural-abundance Cyclopropylmethanol (B32771). aptochem.com The key advantages are summarized below:
| Property | Advantage for Quantitative Analysis |
| Chemical Identity | Being chemically almost identical to the analyte (Cyclopropylmethanol), it exhibits the same behavior during sample preparation, extraction, and chromatography. aptochem.com This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the standard. |
| Co-elution | In chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), the deuterated standard co-elutes (or elutes very closely) with the non-deuterated analyte. This is crucial for correcting variations in instrument response over time. |
| Mass Difference | The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to their different mass-to-charge (m/z) ratios. scioninstruments.com |
| Matrix Effect Compensation | In complex samples (e.g., biological fluids), other molecules can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the deuterated standard is physically and chemically similar, it experiences the same matrix effects, allowing for accurate correction and precise quantification. clearsynth.com |
This table highlights the properties of Cyclopropylmethanol-d5 that make it an excellent internal standard for mass spectrometry.
By comparing the MS signal intensity of the known amount of added Cyclopropylmethanol-d5 to the signal intensity of the Cyclopropylmethanol in the sample, chemists can determine the concentration of the analyte with high precision and accuracy. clearsynth.com This is essential in fields like pharmaceutical analysis, environmental monitoring, and metabolomics. clearsynth.comscbt.com
Isotopic Tracers in Chemical Transformation Studies
The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing profound insights into the intricate pathways of chemical reactions. Cyclopropylmethanol-d5, in which five hydrogen atoms have been replaced by their heavier isotope, deuterium, serves as a powerful tool in this regard. Its application as an isotopic tracer allows researchers to meticulously track the fate of the cyclopropylmethyl moiety throughout a chemical transformation. This is primarily achieved by leveraging the kinetic isotope effect (KIE), a phenomenon where the difference in mass between hydrogen and deuterium leads to different reaction rates. By comparing the reaction kinetics and product distributions of reactions involving Cyclopropylmethanol-d5 with its non-deuterated counterpart, chemists can deduce the rate-determining steps of a reaction and elucidate the structure of transition states.
In the hypothetical context of a study on the oxidation of cyclopropylmethanol, the use of Cyclopropylmethanol-d5 could provide critical data. For example, if the rate of oxidation of Cyclopropylmethanol-d5 is significantly slower than that of unlabeled cyclopropylmethanol, it would suggest that a C-D bond is broken in the rate-determining step of the reaction. This would be a primary kinetic isotope effect and would point towards a mechanism involving hydrogen atom transfer or hydride abstraction from the cyclopropylmethyl group.
To illustrate how data from such a hypothetical study might be presented, the following interactive data table could be used:
Hypothetical Kinetic Isotope Effect Data for the Oxidation of Cyclopropylmethanol
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Cyclopropylmethanol | 2.5 x 10⁻³ | 5.0 |
| Cyclopropylmethanol-d5 | 5.0 x 10⁻⁴ |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the findings of an actual research study.
The detailed research findings from such a study would further elaborate on the experimental conditions, the analytical techniques used to measure the reaction rates (such as gas chromatography or NMR spectroscopy), and a thorough discussion of the implications of the observed kinetic isotope effect on the proposed reaction mechanism.
Despite the lack of specific published research focusing solely on Cyclopropylmethanol-d5 as an isotopic tracer, its potential for elucidating complex chemical transformations remains significant. Future research in specialized areas of organic synthesis, such as the development of novel catalytic systems or the investigation of biosynthetic pathways, could greatly benefit from the application of this deuterated compound.
Future Perspectives and Emerging Research Directions
Development of Novel Deuteration Methodologies
The synthesis of selectively deuterated compounds remains a significant challenge, often requiring complex, multi-step procedures. simsonpharma.com Consequently, a major thrust of future research is the development of more efficient, selective, and cost-effective deuteration methods. mdpi.comwiseguyreports.com Innovations in this area are critical for making compounds like Cyclopropylmethanol-d5 more readily available for research and potential applications.
Emerging trends are moving away from traditional methods that may have drawbacks, such as the use of expensive deuterium (B1214612) gas (D2) or harsh reagents, towards more sustainable and elegant solutions. mdpi.com Key areas of development include:
Catalytic H-D Exchange: Advanced catalytic systems are being explored to facilitate direct hydrogen-deuterium (H-D) exchange. mdpi.com This includes the use of transition metal catalysts that can selectively activate specific C-H bonds for deuteration. For example, systems using palladium on carbon (Pd/C) with an aluminum-D₂O system can generate deuterium gas in situ, offering a safer and more environmentally benign approach. mdpi.com
Site-Specific Deuteration: A significant goal is to achieve highly selective deuteration at specific molecular positions. brightspec.com This precision is crucial for fine-tuning a molecule's metabolic fate. Novel chemical methods are being developed that allow for the installation of deuterium into small molecules with high levels of isotopic purity. brightspec.com
Use of D₂O as a Deuterium Source: Heavy water (D₂O) is an inexpensive and readily available source of deuterium. Methodologies that can efficiently utilize D₂O as the primary deuterium donor are highly sought after. mdpi.com Research is focused on developing catalysts that can facilitate the transfer of deuterium from D₂O to organic substrates under mild conditions.
These advancements are expected to streamline the synthesis of complex deuterated molecules, reducing costs and improving accessibility for broader scientific investigation.
Integration of Deuterated Cyclopropylmethanols in Automated Synthesis Platforms
The rapid evolution of automated synthesis is set to revolutionize the way chemical compounds are prepared. synthiaonline.com Integrating the synthesis of deuterated compounds, including cyclopropylmethanol (B32771) derivatives, into these automated platforms is a logical and powerful next step. This synergy promises to accelerate the discovery and optimization of novel deuterated molecules.
Automated platforms, often coupled with retrosynthesis software, can streamline the entire process from route design to final product execution with minimal manual intervention. synthiaonline.com The benefits of this integration include:
High-Throughput Screening: Automation enables the rapid synthesis of libraries of deuterated analogues. This allows researchers to efficiently screen multiple deuteration patterns on a parent molecule like cyclopropylmethanol to identify the optimal isotopic substitution for desired properties.
Increased Reproducibility and Efficiency: Automated synthesizers reduce the potential for human error, leading to more reliable and reproducible results. synthiaonline.com By optimizing reaction conditions and minimizing manual labor, these systems can significantly reduce the time required to produce target molecules. synthiaonline.com
Data-Driven Optimization: Automated platforms can systematically vary reaction parameters and collect data, which can then be used to refine and optimize deuteration protocols. This data-driven approach accelerates the development of robust and efficient synthetic methods.
As the synthesis of deuterated building blocks becomes more amenable to automation, researchers will be able to explore the chemical space of deuterated cyclopropylmethanols and other complex molecules with unprecedented speed and precision.
Advanced In Situ Spectroscopic Monitoring Using Deuterium Labels
The deuterium atom serves as an excellent spectroscopic probe for monitoring chemical and biological processes in real time. The unique vibrational frequency of the C-D bond, which appears in a "silent" region of the infrared and Raman spectra, allows for clear and unambiguous detection without interference from other endogenous molecules. nih.gov Future research will increasingly leverage this property for advanced in situ monitoring.
Several spectroscopic techniques are particularly well-suited for this purpose:
Raman Spectroscopy: Raman microspectroscopy is a powerful, non-invasive technique for tracking deuterium-labeled molecules within biological systems, such as single cells. acs.orgbohrium.com By monitoring the intensity of the C-D stretching vibration, researchers can visualize the uptake and localization of deuterated compounds and study their metabolic activity in real-time. nih.govacs.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another valuable tool for in situ analysis. It can be used for the on-line determination of deuterium content in samples, providing a direct and simple method for monitoring the progress of deuteration reactions or tracking the fate of deuterated molecules in various processes. rsc.org
Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is emerging as a highly precise technique for analyzing the isotopic purity of deuterated compounds. acs.org It provides detailed information about the exact location and abundance of deuterium atoms within a molecule, which is critical for quality control and for understanding the outcomes of deuteration reactions. acs.org
The data below illustrates the distinct spectral regions used for monitoring C-H versus C-D bonds, highlighting the advantage of the deuterium label.
| Bond Type | Typical Spectroscopic Frequency (cm⁻¹) | Advantage for Monitoring |
| C-H Stretch | ~2800 - 3300 | Can be complex and overlapping in biological systems. |
| C-D Stretch | ~2000 - 2300 | Appears in a "cell-silent" region with minimal background interference. nih.gov |
| D-C=C-D Stretch | ~1640 | Provides an additional unique marker for specific deuterated structures. nih.gov |
These advanced spectroscopic methods, enabled by the deuterium label in compounds like Cyclopropylmethanol-d5, will provide unprecedented insights into reaction mechanisms and metabolic pathways. simsonpharma.comthalesnano.com
Expansion of Computational Models for Complex Deuterated Systems
Computational modeling is an indispensable tool in modern chemistry and drug discovery. utexas.edu As interest in deuterated compounds grows, so does the need for robust computational models that can accurately predict the effects of isotopic substitution. The future of this field lies in developing more sophisticated models that can handle the complexities of deuterated systems.
A primary challenge is accurately modeling the kinetic isotope effect (KIE), where the heavier deuterium atom leads to a slower rate of C-D bond cleavage compared to a C-H bond. beilstein-journals.org Predicting the magnitude of the KIE is crucial for designing deuterated drugs with improved metabolic stability.
Future directions in computational modeling will focus on:
Data-Driven and Machine Learning Approaches: By analyzing large datasets from deuteration studies, machine learning algorithms can identify patterns and develop predictive models for the effects of deuteration on molecular properties. turing.ac.uk This approach can help guide the selection of optimal deuteration sites.
Multi-scale Modeling: Complex biological systems require multi-scale modeling approaches that can bridge the gap from quantum mechanical effects at the atomic level to the behavior of molecules in a cellular environment. sheffield.ac.uk These models will provide a more holistic understanding of how deuterated compounds like Cyclopropylmethanol-d5 interact with biological targets.
Agent-Based Simulations: For understanding the collective behavior of molecules, agent-based simulations can model how individual deuterated molecules interact with each other and their environment, leading to emergent properties. fedora-project.euunipi.it
The development of these advanced computational tools will accelerate the rational design of deuterated compounds, reducing the need for extensive trial-and-error experimentation and enabling more efficient exploration of their therapeutic potential. utexas.edu
Q & A
Q. What are the key considerations for synthesizing Cyclopropylmethanol-d5 with high isotopic purity?
Methodological Answer: Synthesis of deuterated compounds like Cyclopropylmethanol-d5 requires precise control over reaction conditions to minimize proton exchange. Use deuterated reagents (e.g., D2O, CD3OD) and inert atmospheres to prevent contamination. Post-synthesis, employ purification techniques such as fractional distillation or preparative chromatography. Isotopic purity can be validated via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protiated impurities in the -OD or -CD2 regions .
Q. Which analytical techniques are most effective for characterizing the structural and isotopic integrity of Cyclopropylmethanol-d5?
Methodological Answer:
- NMR Spectroscopy : Monitor deuterium incorporation at the cyclopropane ring and methyl group using H-NMR or indirect H-NMR analysis.
- Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic enrichment by comparing theoretical vs. observed m/z ratios for [M+D5]+ ions.
- Infrared (IR) Spectroscopy : Confirm functional group integrity (e.g., -OH → -OD shift at ~2500 cm⁻¹). Cross-validate results with computational simulations (e.g., DFT for vibrational frequencies) to resolve ambiguities .
Q. How should researchers assess the stability of Cyclopropylmethanol-d5 under varying storage conditions?
Methodological Answer: Design stability studies using accelerated degradation protocols:
- Expose samples to light (UV/visible), heat (40–60°C), and humidity.
- Monitor deuterium loss via periodic NMR/MS analysis.
- Compare degradation kinetics with non-deuterated analogs to isolate isotopic effects. Store samples in light-protected, airtight containers with desiccants to minimize decomposition .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in kinetic data for Cyclopropylmethanol-d5 in ring-opening reactions?
Methodological Answer:
- Control Experiments : Compare reaction rates of deuterated vs. protiated analogs under identical conditions to isolate kinetic isotope effects (KIEs).
- Computational Modeling : Use density functional theory (DFT) to simulate transition states and predict KIEs. Validate with Arrhenius plots for activation energy discrepancies.
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature gradients). Replicate experiments across independent labs to verify reproducibility .
Q. How does isotopic substitution (D5) in Cyclopropylmethanol influence its intermolecular interactions in catalytic systems?
Methodological Answer:
- Spectroscopic Probes : Use neutron scattering or deuterium NMR relaxation studies to analyze hydrogen/deuterium bonding dynamics in solution.
- Thermodynamic Profiling : Measure enthalpy/entropy changes via isothermal titration calorimetry (ITC) for deuterated vs. non-deuterated complexes.
- Crystallography : Co-crystallize Cyclopropylmethanol-d5 with catalytic metal centers to compare bond lengths and angles in solid-state structures .
Q. What are the challenges in designing isotopic tracing studies using Cyclopropylmethanol-d5, and how can they be mitigated?
Methodological Answer:
- Labeling Specificity : Ensure deuterium is localized to target positions (cyclopropane/methanol groups) using selective synthetic pathways.
- Background Noise : Use LC-MS/MS with selective reaction monitoring (SRM) to distinguish labeled compounds from natural abundance isotopes.
- Data Interpretation : Normalize isotopic ratios against internal standards (e.g., C-labeled analogs) to correct for instrumental drift .
Methodological Best Practices
- Sample Size Justification : For isotopic studies, calculate minimum sample sizes using power analysis (α=0.05, β=0.2) based on preliminary KIE data to ensure statistical robustness .
- Replicability : Document synthesis protocols, instrument calibration parameters, and raw data archiving standards to enable cross-lab validation .
- Ethical Reporting : Disclose isotopic purity thresholds and potential limitations (e.g., residual protiation) in publications to prevent misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
